Dipyanone

CAS No.: 60996-94-3

Cat. No.: VC17060339

Molecular Formula: C23H29NO

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60996-94-3 |

|---|---|

| Molecular Formula | C23H29NO |

| Molecular Weight | 335.5 g/mol |

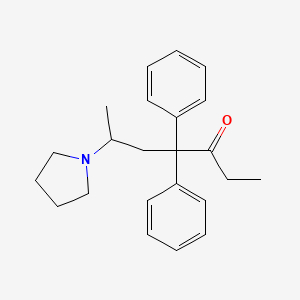

| IUPAC Name | 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one |

| Standard InChI | InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |

| Standard InChI Key | LJIUPFDRFKFNJE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Dipyanone (IUPAC name: 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one) has a molecular formula of and a molar mass of 335.491 g/mol . Its hydrochloride salt form (PubChem CID: 168319842) increases the molecular weight to 371.9 g/mol . The compound features a ketone group and a pyrrolidine substituent, contributing to its opioid receptor affinity .

Table 1: Key Chemical Properties of Dipyanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (Base) | 335.491 g/mol | |

| Molar Mass (HCl Salt) | 371.9 g/mol | |

| SMILES Notation | CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Structural Analogues

Dipyanone belongs to a structural class that includes methadone, dipipanone, and phenadoxone. Modifications to the pyrrolidine and ketone groups differentiate it from these analogues, potentially altering receptor binding kinetics .

Pharmacological Profile

Mechanism of Action

Like traditional opioids, dipyanone activates MORs, inducing analgesia and euphoria . In vitro assays using β-arrestin 2 recruitment demonstrate its potency (EC50 = 39.9 nM) and efficacy (Emax = 155%), closely mirroring methadone (EC50 = 50.3 nM; Emax = 152%) .

Table 2: Comparative Pharmacological Data

| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) | Source |

|---|---|---|---|

| Dipyanone | 39.9 | 155 | |

| Methadone | 50.3 | 152 | |

| Desmethylmoramide | 1335 | 126 | |

| O-AMKD | 1262 | 109 |

Metabolic Pathways

Preliminary studies suggest hepatic metabolism via cytochrome P450 enzymes, though specific metabolites remain uncharacterized. Its half-life and bioavailability in humans are unknown, necessitating further pharmacokinetic research.

Synthesis and Analytical Detection

Synthetic Routes

While detailed protocols are undisclosed, dipyanone synthesis likely involves:

-

Condensation of diphenylacetonitrile with a pyrrolidine precursor.

-

Ketone formation via Friedel-Crafts acylation.

Challenges in purity control persist due to clandestine production practices.

Forensic Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary detection methods . A 2023 study identified dipyanone in a seized powder using these techniques, confirming its emergence in illicit markets .

Table 3: Postmortem Toxicology Case (2023)

Legal Status and Regulatory Challenges

Global Scheduling

As of 2025, dipyanone remains unregulated in many jurisdictions, though its structural similarity to Schedule II opioids may prompt future controls . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has flagged it for surveillance.

Public Health Risks

Dipyanone’s lower potency compared to fentanyl may reduce overdose risk, but co-administration with benzodiazepines or other opioids—observed in postmortem cases—heightens mortality potential .

Future Directions in Research

Pharmacokinetic Studies

Urgent priorities include elucidating dipyanone’s metabolic pathways and interaction with opioid antagonists like naloxone .

Harm Reduction Strategies

Screening panels for synthetic opioids must expand to include dipyanone, enabling timely clinical and forensic responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume